molecular formula C22H23NO6S B3041796 2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid CAS No. 369402-98-2

2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid

Cat. No. B3041796
CAS RN: 369402-98-2
M. Wt: 429.5 g/mol
InChI Key: CFGFSMGWGYVIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid, also known as Fmoc-Ttp-OH, is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

1. Use in Solid-Phase Peptide Synthesis

2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid is a significant compound in solid-phase peptide synthesis. It acts as a linker or protecting group for the solid-phase synthesis of peptides. Studies demonstrate its use for synthesizing peptide alcohols via the Fmoc strategy, proving effective in creating complex peptide structures (Hsieh, Wu, & Chen, 1998). Similarly, it facilitates the synthesis of various biologically active peptides, showcasing its versatility in peptide engineering (Fields & Noble, 2009).

2. Application in Bio-inspired Material Fabrication

The Fmoc group, integral to this compound, plays a vital role in the self-assembly of bio-inspired materials. Studies highlight its potential in creating functional materials for applications like cell cultivation, drug delivery, and catalysis, owing to its hydrophobicity and aromaticity (Tao, Levin, Adler-Abramovich, & Gazit, 2016). This indicates the compound's utility beyond peptide synthesis into broader material sciences.

3. Contribution to DNA/RNA Synthesis Research

The compound is also relevant in the synthesis of oligoribonucleotides, a crucial component in DNA/RNA research. It provides a means for protecting groups in the solid-phase synthesis of these nucleotides, thereby facilitating the study and manipulation of genetic materials (Lehmann, Xu, Christodoulou, Tan, & Gait, 1989).

properties

IUPAC Name

2-(1,1-dioxothian-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c24-21(25)20(14-9-11-30(27,28)12-10-14)23-22(26)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGFSMGWGYVIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid
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2-(Fmoc-amino)-2-(1,1-dioxo-4-tetrahydrothiopyranyl)acetic acid

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